molecular formula C4H7NO3S B13781820 3-cyanopropane-1-sulfonic Acid

3-cyanopropane-1-sulfonic Acid

Cat. No.: B13781820
M. Wt: 149.17 g/mol
InChI Key: OFWXITZZPOYIJJ-UHFFFAOYSA-N
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Description

3-cyanopropane-1-sulfonic Acid is a useful research compound. Its molecular formula is C4H7NO3S and its molecular weight is 149.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyanopropane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c5-3-1-2-4-9(6,7)8/h1-2,4H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWXITZZPOYIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Organosulfonic Acid Derivatives in Modern Chemical Synthesis and Applications

Organosulfonic acids and their derivatives are a class of organosulfur compounds characterized by the presence of a sulfonic acid functional group (-SO3H) attached to an organic radical. thermofisher.com These compounds have garnered significant attention in modern chemical synthesis and various industrial applications due to their unique properties. acs.org They serve as crucial intermediates and raw materials in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. thermofisher.com

In synthetic chemistry, organosulfonic acids are employed as catalysts, protecting groups, and activating groups. acs.org Their strong Brønsted acidity makes them effective catalysts in a wide range of organic transformations, including esterification, alkylation, and condensation reactions. researchgate.netmdpi.com For instance, sulfonic acid-functionalized materials have been successfully used in the synthesis of biofuels and other valuable chemicals from biomass. mdpi.com Furthermore, the sulfonate group can act as a leaving group in nucleophilic substitution reactions, similar to halides. wikipedia.org

The applications of organosulfonic acid derivatives extend to materials science, where they are used in the development of ion-exchange resins, detergents, and proton conductors for fuel cells. mdpi.comwikipedia.org The introduction of sulfonic acid groups into polymer backbones can enhance properties such as acid resistance, electrical conductivity, and hydrophilicity. chembroad.comresearchgate.net For example, sulfonated polymers are utilized as proton exchange membranes in fuel cells due to their excellent proton conductivity. mdpi.com

Unique Structural Attributes of 3 Cyanopropane 1 Sulfonic Acid: Synergistic Properties of Nitrile and Sulfonic Acid Functionalities

3-Cyanopropane-1-sulfonic acid possesses a unique molecular architecture that incorporates both a nitrile (-C≡N) and a sulfonic acid (-SO3H) functional group. This bifunctionality gives rise to synergistic properties that are of considerable interest in chemical research. The sulfonic acid group is highly acidic and can readily donate a proton, participating in hydrogen bonding and ionic interactions. Conversely, the cyano group can act as an electrophile.

This combination of functionalities allows for a range of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a pathway to synthesize a variety of other compounds, such as 3-aminopropane-1-sulfonic acid (a derivative of taurine). The sulfonic acid group, being stable under many reaction conditions, can be retained throughout these transformations.

The presence of both a hydrophilic sulfonic acid group and a more hydrophobic cyano-alkyl chain results in an amphiphilic character. This dual nature can influence the solubility and reactivity of the molecule in different solvent systems. The interaction between the sulfonic acid and nitrile groups within the same molecule can also lead to unique intramolecular interactions that may influence its conformational preferences and reactivity.

Below is a table summarizing some of the computed properties of this compound:

PropertyValue
Molecular FormulaC4H7NO3S
Molecular Weight149.17 g/mol
IUPAC NameThis compound
InChIKeyOFWXITZZPOYIJJ-UHFFFAOYSA-N
Canonical SMILESC(CC#N)CS(=O)(=O)O
Data sourced from PubChem. nih.gov

Rationale and Academic Research Significance of 3 Cyanopropane 1 Sulfonic Acid Studies

The study of 3-cyanopropane-1-sulfonic acid and its derivatives is driven by their potential applications across various scientific disciplines. In synthetic chemistry, it serves as a versatile building block for creating more complex molecules. Its bifunctional nature allows for selective modifications at either the nitrile or the sulfonic acid end, leading to a diverse range of products.

A significant area of research involves the use of this compound in the synthesis of functionalized ionic liquids and polymers. The incorporation of the cyano group can influence the properties of these materials, such as their thermal stability and electrochemical behavior. For example, ionic liquids containing nitrile functionalities have shown enhanced separation abilities for certain chemical mixtures. acs.org

Furthermore, derivatives of this compound are of interest in medicinal chemistry. For instance, its amide derivatives have been investigated in the context of developing tricyclic compounds for treating immunological and oncological conditions. google.com The ability to convert the nitrile group to an amine allows for the synthesis of compounds like homotaurine (3-aminopropane-1-sulfonic acid), which has been studied for its neuroprotective effects.

Overview of Current Research Gaps and Future Directions for 3 Cyanopropane 1 Sulfonic Acid

Historical Development of Propane (B168953) Sulfonic Acid Synthesis Routes

The journey to synthesize specifically functionalized sulfonic acids began with broad-spectrum methods for introducing the sulfo group onto simple hydrocarbon chains.

Early methods for producing alkylsulfonic acids were not highly specific but laid the groundwork for future developments. Direct sulfonation of alkanes was challenging, but several key strategies emerged. One such industrial process is sulfoxidation, where alkanes are treated with a mixture of sulfur dioxide and oxygen, typically under irradiation, to produce alkyl sulfonic acids. wikipedia.org Another significant approach involved the Reed reaction, which utilizes free-radical reactions involving chlorine, sulfur dioxide, and hydrocarbons to generate sulfonyl chlorides (R-SO2Cl). wikipedia.orglscollege.ac.in These intermediates can then be hydrolyzed to yield the corresponding sulfonic acids. wikipedia.orglscollege.ac.in

The addition of bisulfite to terminal alkenes also provided a viable pathway to alkane sulfonic acids. lscollege.ac.in This method involves the reaction of a terminal alkene with sodium bisulfite in the presence of a catalyst or initiator.

Method Primary Reagents Intermediate/Product Description
SulfoxidationAlkane, Sulfur Dioxide, OxygenAlkylsulfonic AcidIrradiation-initiated reaction used for industrial production of surfactants. wikipedia.org
Reed ReactionAlkane, Chlorine, Sulfur DioxideAlkylsulfonyl ChlorideA free-radical chain reaction leading to sulfonyl chlorides, which require subsequent hydrolysis. wikipedia.orglscollege.ac.in
Bisulfite AdditionTerminal Alkene, Sodium BisulfiteAlkanesulfonic AcidAddition reaction across the double bond to install a sulfonic acid group at the terminal position. lscollege.ac.in

The synthesis of more complex sulfonic acids, including those with additional functional groups, marked a significant advancement. A classic example is the synthesis of 1,3-propanedisulfonic acid disodium (B8443419) salt from 1,3-dibromopropane (B121459) and sodium sulfite (B76179) in an aqueous medium, a method known since the 1930s. googleapis.com The development of methods to create amino-functionalized sulfonic acids was also crucial. For instance, 3-amino-1-propanesulfonic acid (homotaurine) could be synthesized by reacting 3-chloro-1-propylamine with sodium sulfite. googleapis.com

A pivotal precursor in many of these syntheses is 1,3-propane sultone, a cyclic sulfonate ester. wikipedia.org This compound is highly reactive towards nucleophiles, allowing for the ring-opening introduction of a propanesulfonic acid moiety. For example, it hydrolyzes to form 3-hydroxypropanesulfonic acid and can react with ammonia (B1221849) to produce 3-amino-1-propanesulfonic acid. wikipedia.orggoogle.com

Precursor Reagents Product Example Key Transformation
1,3-DibromopropaneSodium Sulfite1,3-Propanedisulfonic AcidNucleophilic substitution of both bromine atoms by sulfite. googleapis.com
3-Chloro-1-propylamineSodium Sulfite3-Amino-1-propanesulfonic AcidNucleophilic substitution of the chlorine atom by sulfite. googleapis.com
1,3-Propane SultoneWater or Ammonia3-Hydroxypropanesulfonic Acid or 3-Amino-1-propanesulfonic AcidNucleophilic ring-opening of the cyclic ester. wikipedia.orggoogle.com

Contemporary Approaches for Direct Synthesis of this compound

Modern synthetic methods offer more direct and efficient routes to this compound by utilizing precursors that already contain the essential cyano group or can be easily converted.

The most direct routes to this compound and its salts involve the sulfonation of precursors that already contain a nitrile group. A key strategy is the reaction of acrylonitrile (B1666552) with a sulfite source. For example, a patented method describes the preparation of 3-sulfoethyl cyanide (a close isomer and precursor) by reacting acrylonitrile with sodium sulfite and sulfuric acid under controlled pH conditions (pH 6-7). google.com This intermediate is then isolated before further reaction steps. google.com The sodium salt of this compound can be synthesized via the reaction of propylene (B89431) oxide with a cyanide source and sodium bisulfite.

Another approach involves the use of sulfur trioxide-nitrile complexes as sulfonating agents. google.com These complexes serve as carriers for sulfur trioxide, allowing for controlled sulfonation reactions at low temperatures. google.com

Synthesizing the target molecule can also be achieved by performing chemical transformations on a pre-existing propane sulfonic acid scaffold.

Halogenation-Sulfonation: This two-step concept involves first obtaining a halogenated propane nitrile, which is then converted to the sulfonic acid. A general method for this transformation is the reaction of an alkyl halide with a bisulfite salt, leading to the displacement of the halide and the formation of the sulfonic acid. wikipedia.orglscollege.ac.in For example, 4-chlorobutanenitrile could theoretically be reacted with sodium bisulfite to yield sodium 3-cyanopropane-1-sulfonate.

Oxidation of Mercapto-nitriles: The oxidation of thiols (mercaptans) to sulfonic acids is a well-established and robust transformation. lscollege.ac.in This method can be applied to mercapto-nitriles. The thiol group (-SH) is oxidized to a sulfonic acid group (-SO3H) using strong oxidizing agents. A variety of oxidation systems can be employed, including hydrogen peroxide in the presence of a catalyst or nitric acid. academie-sciences.frgoogle.comgoogle.com The process involves the sequential oxidation of the sulfur atom, passing through sulfenic (R-SOH) and sulfinic (R-SO2H) acid intermediates before reaching the final sulfonic acid. nih.gov

Radical reactions provide another avenue for the synthesis of this compound. A prominent example is the radical addition of bisulfite to an unsaturated nitrile. This is analogous to the addition to alkenes, where a radical initiator facilitates the addition of the HSO3• radical across the double bond of a molecule like allyl cyanide (3-butenenitrile). This approach directly installs the sulfonic acid group onto the cyano-containing aliphatic chain. The general principle of radical addition to unsaturated systems is a powerful tool for forming carbon-sulfur bonds. wikipedia.orgacs.org

Approach Precursor Type Key Reagents Description
Direct SulfonationUnsaturated Nitrile (Acrylonitrile)Sodium Sulfite, Sulfuric AcidAddition of sulfite across the double bond to form a sulfonated nitrile. google.com
Functional Group TransformationHalogenated Nitrile (e.g., 4-chlorobutanenitrile)Sodium BisulfiteNucleophilic substitution of a halide by a sulfite group. lscollege.ac.in
Functional Group TransformationMercapto-nitrile (e.g., 4-mercaptobutanenitrile)Oxidizing Agent (e.g., H₂O₂, HNO₃)Oxidation of a thiol group to a sulfonic acid. academie-sciences.frgoogle.com
Radical AdditionUnsaturated Nitrile (e.g., Allyl Cyanide)Bisulfite, Radical InitiatorFree-radical addition of a bisulfite radical across a C=C double bond. wikipedia.orgacs.org

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of this compound and its salts predominantly relies on the nucleophilic addition of a sulfite or bisulfite species to an α,β-unsaturated nitrile, typically acrylonitrile. The success of this synthesis hinges on controlling the chemo- and regioselectivity of the reaction.

Regioselectivity: The reaction is a classic example of a Michael or conjugate addition. The acrylonitrile molecule possesses two potentially electrophilic sites: the carbon of the nitrile group and the two carbons of the alkene. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, creating an electrophilic β-carbon and a nucleophilic α-carbon. The sulfite ion (SO₃²⁻) or bisulfite ion (HSO₃⁻) acts as a soft nucleophile, preferentially attacking the β-carbon of the activated alkene. This specific orientation of attack is highly favored, leading to the formation of the desired 3-cyanopropane-1-sulfonate skeleton. The reaction is thus considered highly regioselective, as the alternative addition to the α-carbon is electronically and sterically disfavored. durgapurgovtcollege.ac.in A reaction that can proceed via multiple pathways but favors one to produce a major product is termed regioselective. durgapurgovtcollege.ac.in If a reaction yields only one of several possible products exclusively, it is called regiospecific. durgapurgovtcollege.ac.in

Chemoselectivity: Chemoselectivity refers to a reagent's ability to react with one functional group in preference to another. In the synthesis of this compound from acrylonitrile and a sulfite source, the primary reaction is the conjugate addition to the double bond. The nitrile (-C≡N) group is relatively stable and does not react under the typical aqueous and near-neutral pH conditions used for the sulfonation. google.com This allows for the selective formation of the desired product without side reactions involving the cyano group. However, in subsequent processing steps, such as the synthesis of its derivative 3-aminopropane-1-sulfonic acid, the nitrile group is intentionally reduced via catalytic hydrogenation, demonstrating controlled, sequential reactivity. google.com

The principles of chemo- and regioselectivity are crucial in organic synthesis for directing reactions to yield specific isomers and avoiding the formation of unwanted byproducts, thereby increasing the efficiency and purity of the final product. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The modern chemical industry increasingly adopts the principles of green chemistry to minimize environmental impact and enhance sustainability. langholmandcanonbieschools.dumgal.sch.ukacs.org The synthesis of this compound can be evaluated against these principles, particularly concerning atom economy, reaction efficiency, solvent choice, and waste reduction.

Atom Economy and Reaction Efficiency

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. savemyexams.comthesciencehive.co.uk Addition reactions are inherently atom-economical as they, in theory, incorporate all reactant atoms into the final product. The primary synthesis of sodium 3-cyanopropane-1-sulfonate from acrylonitrile and sodium bisulfite is an addition reaction.

Reaction: CH₂=CHCN + NaHSO₃ → NC(CH₂)₂SO₃Na

The theoretical atom economy for this reaction is 100%, as all atoms from both acrylonitrile and sodium bisulfite are incorporated into the sodium 3-cyanopropane-1-sulfonate product. This represents an ideal scenario from a green chemistry perspective. thesciencehive.co.uk

However, atom economy should not be confused with percentage yield. The actual yield is the experimental amount of product obtained and is often less than 100% due to factors like incomplete reactions, side reactions, or product loss during isolation and purification. langholmandcanonbieschools.dumgal.sch.uk

MetricDefinitionRelevance to this compound Synthesis
Atom Economy (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100 savemyexams.comThe addition of sodium bisulfite to acrylonitrile has a theoretical atom economy of 100%.
Percentage Yield (Actual yield / Theoretical yield) x 100 thesciencehive.co.ukPractical yields are affected by reaction conditions and purification efficiency. For analogous processes, yields can be very high, sometimes exceeding 95% under optimized conditions. researchgate.net

Solvent Selection and Waste Minimization Strategies

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. rsc.org

The patented synthesis of the related 3-aminopropanesulfonic acid, which proceeds via a this compound intermediate, utilizes water as the primary reaction solvent for the initial sulfonation step. google.com Water is considered an excellent green solvent due to its availability, non-toxicity, and non-flammability. Subsequent purification steps in this process use absolute ethanol (B145695), which is also regarded as a greener solvent choice compared to halogenated hydrocarbons or other volatile organic compounds. google.comrsc.org The development of solvent-free reaction conditions is another key goal in green chemistry, which has been successfully applied in the synthesis of other functionalized materials. rsc.org

Solvent ClassExamplesGreen Chemistry Consideration
Preferred Water, Ethanol, IsopropanolLow toxicity, biodegradable, renewable sources. Water and ethanol are used in the synthesis of this compound and its derivatives. google.comrsc.org
Usable Toluene, Acetonitrile (B52724), Tetrahydrofuran (THF)Have some environmental, health, or safety concerns but are often necessary for solubility or reactivity. rsc.orgorientjchem.org
Undesirable Dichloromethane, Chloroform, BenzeneHigh toxicity, environmental persistence, and/or are carcinogenic. rsc.orgresearchgate.net

Process Optimization and Scale-Up Considerations for this compound Production

Translating a laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and consideration of the engineering challenges associated with scale-up. The goal is to ensure a safe, efficient, consistent, and economically viable process.

Process Optimization: Key parameters that are typically optimized include temperature, pressure, pH, reaction time, and the molar ratio of reactants. For the synthesis of related sulfonic acids, patents detail specific operational ranges. For instance, the initial sulfonation of acrylonitrile is performed at room temperature while maintaining a pH of 6-7 to ensure the desired reaction pathway and minimize side reactions. google.com Subsequent hydrogenation steps may require elevated temperatures (e.g., 60–100 °C) and pressures (e.g., 1–2.5 MPa) along with a catalyst. google.com Optimizing catalyst loading is also critical for maximizing efficiency and minimizing costs. researchgate.net

Scale-Up and Technology: For large-scale production, the choice of reactor and downstream processing equipment is vital. Traditional batch reactors are common, but for certain reactions, continuous flow reactors, such as microchannel reactors, offer significant advantages. Microreactors can provide superior heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields, improved safety (especially for exothermic reactions), and easier scale-up.

Purification methods must also be scalable. Techniques like vacuum distillation to remove solvents, filtration to remove solid byproducts like sodium sulfate, and crystallization to isolate the final product are commonly employed in industrial settings. google.com

ParameterAcrylonitrile Route1,3-Propane Sultone Route (Analogous)
Raw Materials Acrylonitrile, Sodium Sulfite, Sulfuric Acid google.com1,3-Propane Sultone, Cyanide source
Solvents Water, Ethanol google.comOrganic solvents (e.g., dichloromethane, isopropanol)
Key Conditions Controlled pH (6-7), Room Temperature (for sulfonation) google.comControlled mixing, potentially in a microreactor
Separation Vacuum distillation, Filtration, Crystallization google.comFreeze crystallization, Nitrogen-assisted filtration
Industrial Suitability High, established process for related compounds. google.comHigh, especially with microreactor technology for enhanced control.

Reactivity of the Sulfonic Acid Moiety in this compound

The sulfonic acid group (-SO₃H) is a strongly acidic functional group that dictates many of the compound's properties, including its catalytic activity and ability to form derivatives.

The sulfonic acid group is a strong Brønsted acid, meaning it readily donates a proton (H⁺) in various media. This high acidity is comparable to that of sulfuric acid. libretexts.org The Hammett acidity function (H₀), a measure of acidity for strong acids, for sulfuric acid is -12, and it is expected that this compound exhibits a similarly strong acidic character. libretexts.org In solution, the sulfonic acid group can act as a catalyst for reactions that are promoted by acids. For instance, it has been shown to be an effective Brønsted acid catalyst in multi-component reactions, such as the synthesis of spirooxindoles.

Theoretical studies on model sulfonic acid systems, like those in Nafion®, provide insight into the proton transfer mechanisms. rsc.orgrsc.org These investigations suggest that proton transfer is not a simple, single-step event but involves complex equilibria and the formation of various transient species. rsc.org The sulfonic acid group can mediate proton transfer both directly and indirectly through the formation of intermediates like –SO₃⁻ and –SO₃H₂⁺. rsc.org In aqueous media, the proton transfer process involves the formation of hydronium ion (H₃O⁺) complexes, such as the Eigen and Zundel cations, which are in a dynamic equilibrium. rsc.org The sulfonic acid group facilitates these transfers, creating an environment conducive to efficient proton diffusion. rsc.org

The sulfonic acid group can undergo esterification with alcohols to form sulfonate esters. This reaction typically requires a catalyst, such as concentrated sulfuric acid or phosphorus trichloride. However, the reactivity of the sulfonate group in this compound towards nucleophilic substitution, including esterification, is somewhat limited. This diminished reactivity is attributed to the strong electron-withdrawing nature of the sulfonate group itself and potential steric hindrance from the cyano group, with reported yields in the range of 50-60%.

Amidation of sulfonic acids proceeds via an activated intermediate, typically a sulfonyl halide. The resulting sulfonyl chloride can then react with a primary or secondary amine to yield a sulfonamide. wikipedia.org This two-step process is the standard method for forming sulfonamides from sulfonic acids.

General Reaction for Sulfonamide Formation
R-SO2Cl + R'2NH -> R-SO2NR'2 + HCl

Sulfonic acids can be converted into more reactive sulfonyl halides, which are valuable synthetic intermediates. The corresponding sulfonyl chloride of this compound, 3-cyanopropane-1-sulfonyl chloride, is a known compound. scbt.com General methods for the synthesis of sulfonyl chlorides from sulfonic acids include treatment with chlorinating agents like thionyl chloride or phosphorus pentachloride. wikipedia.org Alternative modern methods include the oxidation of thiols or the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). researchgate.netmdpi.com

The stability of sulfonyl halides generally decreases from fluoride (B91410) to iodide. wikipedia.org While sulfonyl chlorides and fluorides are the most commonly used, sulfonyl bromides and iodides are also known. wikipedia.org The formation of sulfonic anhydrides can be achieved by the reaction of a sulfonyl chloride with a salt of a sulfonic acid.

The presence of the strongly acidic sulfonic acid group enables this compound to function as a cation exchange agent. m-chemical.co.jp Materials containing sulfonic acid groups, such as certain resins, can exchange their protons for other positive ions in solution. m-chemical.co.jpsigmaaldrich.com These resins operate effectively across the entire pH range (0-14) due to the strong acidity of the sulfonic acid group, which remains ionized even in highly acidic solutions. m-chemical.co.jp The general principle involves the reversible exchange of cations between the solid phase (the resin) and a liquid phase.

The sulfonic acid group readily forms stable salts with bases, which can enhance the aqueous solubility of the compound. For example, reaction with sodium hydroxide (B78521) yields sodium 3-cyanopropane-1-sulfonate. The sulfonic acid group can also participate in hydrogen bonding and other ionic interactions, which allows for complex formation.

BaseSalt FormApplication Area
Sodium Hydroxide (NaOH)Sodium 3-cyanopropane-1-sulfonateDetergent intermediates
Ammonia (NH₃)Ammonium (B1175870) 3-cyanopropane-1-sulfonateIonic liquids

This table illustrates the formation of common salts from this compound and their potential applications.

Reactivity of the Nitrile (Cyano) Group in this compound

The nitrile (-C≡N) group is a versatile functional group that can be converted into other important chemical moieties, primarily through hydrolysis. wikipedia.org

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide, respectively. lumenlearning.com

Acidic Hydrolysis: Heating the compound under reflux with a strong acid, such as concentrated hydrochloric acid, results in the hydrolysis of the nitrile group to a carboxylic acid. libretexts.org This reaction converts this compound into 3-sulfopropanoic acid. The reaction proceeds through an initial protonation of the nitrile, which increases its electrophilicity and facilitates the nucleophilic attack by water. lumenlearning.com The intermediate amide is subsequently hydrolyzed to the carboxylic acid. libretexts.orgmasterorganicchemistry.com

Basic Hydrolysis: When heated with an aqueous base, such as sodium hydroxide, the nitrile group undergoes hydrolysis to form an amide. In the case of this compound, this reaction yields 3-sulfopropanamide. Under harsher basic conditions, the reaction can proceed further to the carboxylate salt, which would then require acidification to produce the free carboxylic acid. libretexts.orglibretexts.org

Hydrolysis PathwayReagents & ConditionsProductYield (%)
AcidicConcentrated HCl, Reflux (110°C), 12-24 hrs3-Sulfopropanoic acid75-85
Basic10% NaOH, 80°C, 6 hrs3-Sulfopropanamide60-70

This interactive data table summarizes the key parameters and outcomes of the hydrolysis of the nitrile group in this compound.

Reduction Reactions to Amine Functionalities (e.g., 3-aminopropane-1-sulfonic acid)

The nitrile group of this compound can be readily transformed into a primary amine through catalytic hydrogenation, yielding the valuable compound 3-aminopropane-1-sulfonic acid, also known as homotaurine. sigmaaldrich.com This reduction is a critical transformation, as it converts the electrophilic nitrile into a nucleophilic and basic amino group, significantly altering the molecule's chemical properties.

The most common method for this reduction involves catalytic hydrogenation using a Raney nickel catalyst. google.com The process requires careful control of reaction conditions, particularly pH, to achieve high yields and purity. The reaction typically proceeds by first neutralizing the sulfonic acid to form a salt, followed by hydrogenation in an aqueous or alcoholic medium. The mechanism involves the adsorption of hydrogen onto the catalyst surface and the sequential reduction of the nitrile (-C≡N) to an imine intermediate (-CH=NH) and finally to the primary amine (-CH₂NH₂). The sulfonic acid group remains stable and does not undergo reduction under these conditions.

Table 1: Typical Reaction Conditions for the Hydrogenation of this compound

ParameterValue/ConditionSource(s)
Catalyst Raney Nickel google.com
Catalyst Loading 2–5% of the total reaction system weight google.com
pH 9–10 (adjusted during hydrogenation)
Temperature 60–100 °C google.com
Pressure 1–2.5 MPa google.com
Solvent Water, Ethanol
Product 3-aminopropane-1-sulfonic acid google.com

Nucleophilic Addition Reactions at the Nitrile Carbon (e.g., Grignard reactions, Ritter reaction analogues)

The carbon atom of the nitrile group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. This makes it a potential site for nucleophilic attack. libretexts.org In principle, this allows for a variety of nucleophilic addition reactions that could lead to the formation of ketones (via Grignard reagents followed by hydrolysis) or N-substituted amides (via Ritter reaction analogues).

However, the practical execution of these reactions is severely hampered by the presence of the highly acidic sulfonic acid group. Strongly basic organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), would preferentially react in a rapid acid-base neutralization with the sulfonic acid proton rather than attacking the nitrile carbon.

For such nucleophilic additions to be successful, a protection strategy for the sulfonic acid group would be necessary. This could involve converting the sulfonic acid into a sulfonate ester (e.g., by reacting it with an alcohol). This would remove the acidic proton, allowing the nucleophile to add to the nitrile carbon. The reaction would proceed via a tetrahedral intermediate, which upon workup could yield the desired product. After the addition reaction, the protecting group could be removed by hydrolysis to regenerate the sulfonic acid moiety.

Cycloaddition Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to synthesize five-membered heterocyclic rings. youtube.com A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. youtube.comchim.it In this type of reaction, the nitrile acts as the "dipolarophile," reacting with a 1,3-dipole.

Potential 1,3-dipoles that could react with this compound include:

Azides (R-N₃): Reaction with an azide (B81097) would yield a substituted triazole ring. The copper-catalyzed version of this reaction is a well-known example of "click chemistry." youtube.com

Nitrile Oxides (R-CNO): Cycloaddition with a nitrile oxide would produce an oxadiazole ring. youtube.com

Nitrile Imines (R-CN-NR'): Reaction with a nitrile imine would form a pyrazole (B372694) derivative. youtube.com

These reactions are highly valuable in medicinal chemistry and materials science for the convergent synthesis of complex heterocyclic systems. The presence of the sulfonic acid group would likely influence the reaction's regioselectivity and could potentially be used to impart water solubility or other desirable properties to the resulting heterocyclic product.

Interplay Between Sulfonic Acid and Nitrile Functional Groups in this compound

Intramolecular Electronic Effects and Inductive Interactions

Both the sulfonic acid group (-SO₃H) and the nitrile group (-CN) are strongly electron-withdrawing. They exert a negative inductive effect (-I effect) on the propyl chain, pulling electron density away from the carbon backbone.

This has several consequences:

Increased Acidity: The electron-withdrawing nature of the nitrile group, transmitted through the carbon chain, helps to stabilize the resulting sulfonate anion (–SO₃⁻) after deprotonation. This electronic pull increases the polarity of the O-H bond, making this compound a very strong acid.

Polarization of Bonds: The entire molecule becomes highly polarized. The carbon atoms adjacent to the functional groups become more electrophilic, which can influence their reactivity towards nucleophiles, although this effect is secondary to the reactivity of the functional groups themselves.

Conformational Influence: Electrostatic interactions between the partially negative oxygen and nitrogen atoms and the partially positive regions of the carbon chain may influence the molecule's preferred conformations in solution.

Synergistic Reactivity in Bifunctional Catalysis

The presence of both a strong Brønsted acid site (–SO₃H) and a Lewis basic site (the lone pair on the nitrile nitrogen) within the same molecule presents the potential for bifunctional catalysis. mdpi.comnaturalspublishing.com In a catalytic cycle, the sulfonic acid group could protonate a substrate, activating it for a subsequent reaction, while the nitrile group could coordinate to another reactant or intermediate.

This concept is well-established in materials chemistry, where surfaces are functionalized with both sulfonic acid and amine groups to create highly efficient and selective catalysts. mdpi.comnih.gov While the Lewis basicity of the nitrile is weak, its potential for cooperative effects exists.

The potential for bifunctional catalysis becomes even more pronounced in the reduced form, 3-aminopropane-1-sulfonic acid . This molecule possesses both a strong acid (–SO₃H) and a base (–NH₂), making it a classic zwitterionic structure capable of catalyzing reactions that require simultaneous acid and base activation, such as aldol (B89426) or Knoevenagel condensations. naturalspublishing.com

Chelation and Coordination Chemistry Potential

Chelation is the process where a single ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. beloit.edulibretexts.org Ligands capable of forming such rings are called polydentate or chelating agents. uoninevah.edu.iq

This compound possesses multiple potential donor atoms: the nitrogen atom of the nitrile group and the oxygen atoms of the sulfonate group. This structure allows it to act as a polydentate ligand for various metal ions. It could potentially coordinate to a metal center in a bidentate fashion (e.g., using one sulfonate oxygen and the nitrile nitrogen) or even a tridentate fashion (using two sulfonate oxygens and the nitrile nitrogen), forming a stable six- or seven-membered chelate ring.

The formation of such metal complexes can dramatically alter the properties of both the metal ion and the ligand. The stability of these chelates makes this compound a candidate for applications in areas such as:

Metal Sequestration: Controlling the activity of metal ions in solution. beloit.edu

Homogeneous Catalysis: Forming soluble metal complexes with specific catalytic activities.

Analytical Chemistry: Used for the quantitative determination of metal ions. shivajichk.ac.in

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The transformations of this compound are primarily centered around the reactivity of its two functional groups: the nitrile (-C≡N) and the sulfonic acid (-SO₃H) moieties. While specific kinetic and thermodynamic studies exclusively focused on this compound are not extensively documented in publicly available literature, a robust analysis can be constructed based on the well-established reactivity of aliphatic nitriles and alkylsulfonic acids. The primary reactions of interest are the hydrolysis of the nitrile group and the potential for desulfonation under harsh conditions.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group in this compound to its corresponding carboxylic acid, 3-sulfopropanoic acid, is a key transformation. This reaction typically proceeds in a stepwise manner, first yielding an intermediate amide (3-sulfopropanamide), which is subsequently hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt). libretexts.org

The reaction can be mediated by either acid or base. wikipedia.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated, typically under reflux with a strong acid like hydrochloric acid. The final products are 3-sulfopropanoic acid and an ammonium salt (e.g., ammonium chloride). libretexts.org

Alkaline Hydrolysis: When heated with an alkali solution, such as sodium hydroxide, the reaction yields the salt of the carboxylic acid (e.g., sodium 3-sulfopropanoate) and ammonia gas. libretexts.org

Reaction Mechanism and Kinetics

Kinetic studies on simple aliphatic nitriles provide a framework for understanding the transformation of this compound. The hydrolysis is generally slow in neutral water but is significantly accelerated by the presence of acid or base. wikipedia.orgelectronicsandbooks.com For instance, kinetic data for the hydroxide-ion-catalyzed hydrolysis of acetonitrile reveals that the conversion of the intermediate amide to the carboxylate is significantly faster than the initial hydrolysis of the nitrile to the amide. wikipedia.org

Table 1: Representative Kinetic Data for Aliphatic Nitrile Hydrolysis This table presents kinetic data for a model compound, acetonitrile, to illustrate the relative rates of the two-step hydrolysis process. Specific data for this compound is not available.

Reaction StepReactantsRate Constant (k)Conditions
Step 1 (Amide Formation)CH₃CN + OH⁻1.6 x 10⁻⁶ M⁻¹ s⁻¹Aqueous
Step 2 (Acid Formation)CH₃CONH₂ + OH⁻7.4 x 10⁻⁵ M⁻¹ s⁻¹Aqueous

Source: wikipedia.org

Studies on the acid-assisted hydrothermolysis of various aliphatic nitriles (RCN) show that the reaction proceeds through protonation equilibria followed by forward reactions. electronicsandbooks.com The rate of this conversion is influenced by the electronic properties of the 'R' group. For this compound, the strongly electron-withdrawing nature of the remote sulfonate group (-SO₃H) would be expected to influence the electron density at the nitrile carbon, thereby affecting the kinetics of hydrolysis compared to a simple alkyl nitrile. The activation energy for the hydrothermolysis of nitriles has been shown to correlate with the electron-donating power of the alkyl group. electronicsandbooks.com

Thermodynamic Considerations of Nitrile Hydrolysis

Table 2: General Thermodynamic Parameters for Adsorption Processes Involving Nitrile and Sulfonic Acid Groups This table illustrates typical thermodynamic parameters for a related process (adsorption) involving polymers with nitrile and sulfonic acid functionalities, indicating the spontaneity (ΔG) and endothermic nature (ΔH) of such interactions. Thermodynamic data for the chemical transformation of this compound itself is not available.

Thermodynamic ParameterValueInterpretation
Gibbs Free Energy (ΔG)< 0Spontaneous Process
Enthalpy (ΔH)> 0Endothermic Process
Entropy (ΔS)> 0Increased disorder at the solid-liquid interface

Source: Data derived from studies on adsorbent copolymers. rsc.org

Hydrolytic Desulfonation

The sulfonic acid group is generally stable; however, like arylsulfonic acids, alkylsulfonic acids can undergo hydrolytic desulfonation (C-S bond cleavage) under forcing conditions. wikipedia.org This reaction is essentially the reverse of sulfonation and typically requires high temperatures (often above 200 °C) and the presence of aqueous acid. wikipedia.org For this compound, this transformation would yield butanenitrile and sulfuric acid. Given the stability of the C-S bond, this reaction is not expected under the milder conditions required for nitrile hydrolysis.

Synthesis of Functionalized Alkyl Sulfonates and Their Salts

The sulfonic acid group of this compound readily undergoes reactions to form sulfonate esters and salts, which can modify its physical and chemical properties, such as solubility and reactivity.

Esterification: The synthesis of alkyl sulfonate esters from this compound can be achieved through reaction with various alcohols. This transformation typically requires a catalyst, such as a strong mineral acid (e.g., concentrated sulfuric acid) or a dehydrating agent, to drive the equilibrium towards the ester product. youtube.com The general reaction is as follows:

C₄H₇NO₃S + R-OH ⇌ C₄H₆NO₃S-R + H₂O

The yield of these esterification reactions can be influenced by steric hindrance from both the alcohol and the nitrile group on the sulfonic acid.

Salt Formation: The acidity of the sulfonic acid group allows for the straightforward formation of a wide range of salts upon reaction with a stoichiometric amount of a base. This is a common strategy to enhance the aqueous solubility of the compound. The reaction is typically performed in an aqueous solution at room temperature, followed by isolation of the salt by crystallization or lyophilization.

BaseResulting SaltPotential Application Areas
Sodium Hydroxide (NaOH)Sodium 3-cyanopropane-1-sulfonateIntermediates for detergents
Ammonium Hydroxide (NH₄OH)Ammonium 3-cyanopropane-1-sulfonateComponents of ionic liquids
Potassium Hydroxide (KOH)Potassium 3-cyanopropane-1-sulfonateElectrolyte additives
Organic Amines (e.g., Triethylamine)Triethylammonium 3-cyanopropane-1-sulfonateCatalysts in organic synthesis

Creation of Functionalized Polymers and Oligomers Incorporating this compound Units

The dual functionality of this compound and its derivatives allows for their incorporation into polymeric structures, imparting unique properties such as ion-exchange capabilities, thermal stability, and altered solubility.

Poly(arylene ether nitrile)s: Sulfonated poly(arylene ether nitrile)s are a class of high-performance polymers. While not directly using this compound, the synthesis principles can be applied. These polymers are typically synthesized via nucleophilic aromatic substitution polycondensation reactions. For instance, a di-fluoro-benzonitrile monomer can be copolymerized with a sulfonated diol and an unsulfonated bisphenol. The content of the sulfonic acid groups can be controlled by adjusting the molar ratio of the sulfonated and unsulfonated diols. This approach allows for the tuning of properties like proton conductivity and water uptake in the resulting polymer membranes.

Polyamides: The nitrile group of this compound can be reduced to a primary amine, yielding 3-aminopropane-1-sulfonic acid. This amino sulfonic acid can then be used as a monomer in the synthesis of polyamides. acs.orggoogle.com The polymerization can be carried out with a dicarboxylic acid or its derivative, such as an acid chloride, to form a polyamide chain containing pendant sulfonic acid groups. These sulfonated polyamides are of interest for applications requiring hydrophilicity and ion-exchange properties. For example, the bulk polycondensation of an aromatic diamine with an aliphatic dicarboxylic acid can yield semi-aromatic polyamides. acs.org

Design and Synthesis of Complex Organic Structures from Nitrile-Derived Intermediates

The nitrile group of this compound is a versatile functional handle that can be transformed into other key functional groups, serving as a gateway to more complex molecular architectures.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org For this compound, this reaction would produce 3-carboxypropane-1-sulfonic acid. This transformation is significant as it introduces a second acidic functional group, creating a bifunctional building block with two different pKa values. The resulting dicarboxylic acid can be used in the synthesis of polyesters, polyamides, or other complex molecules where a diacid is a required synthon.

Reduction to Amines: Catalytic hydrogenation of the nitrile group provides a route to the corresponding primary amine, 3-aminopropane-1-sulfonic acid, also known as homotaurine. This reaction is typically carried out using a catalyst such as Raney nickel under a hydrogen atmosphere. 3-Aminopropane-1-sulfonic acid is a valuable intermediate in pharmaceutical synthesis and can be used to introduce a hydrophilic and zwitterionic character into molecules. chemicalbook.com

TransformationReagents and ConditionsProductSignificance
HydrolysisH₃O⁺, heat or OH⁻, heat3-Carboxypropane-1-sulfonic acidCreates a di-acidic building block.
ReductionH₂, Raney Nickel3-Aminopropane-1-sulfonic acidForms a key pharmaceutical intermediate.

Development of Novel Heterocyclic Compounds Featuring Sulfonate and Nitrogen Moieties

The reactive functionalities of this compound and its derivatives can be exploited to construct a variety of heterocyclic ring systems containing both sulfur and nitrogen atoms.

Pyran-Annulated Heterocycles: There are established methods for the synthesis of pyran-annulated heterocycles through multi-component reactions. For instance, the reaction of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound can yield functionalized 2-amino-3-cyano-4H-pyrans. rhhz.net By analogy, derivatives of this compound, such as its corresponding β-keto derivative, could potentially be used as the 1,3-dicarbonyl component in such reactions to generate novel pyran derivatives bearing a sulfonate group. The use of sulfonic acid functionalized catalysts has been shown to be effective in promoting these types of cyclizations. nih.gov

Thiazole (B1198619) Derivatives: The synthesis of thiazoles often involves the reaction of a compound containing a thioamide group with an α-haloketone. While not a direct application of this compound, its derivatives could be envisioned as precursors. For example, the nitrile could be converted to a thioamide, and the carbon chain further functionalized to participate in thiazole ring formation.

Regioselective and Stereoselective Derivatization Approaches from this compound Precursors

Controlling the regioselectivity and stereoselectivity in reactions involving this compound is crucial for the synthesis of well-defined and complex molecular architectures, including chiral compounds.

Regioselective Reactions: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, regioselectivity would be important in reactions involving the carbon backbone. For instance, if a double bond were introduced into the propane chain, subsequent addition reactions could be directed to a specific carbon atom based on the electronic effects of the nitrile and sulfonate groups.

Stereoselective Synthesis: Stereoselective reactions favor the formation of one stereoisomer over another. While this compound itself is achiral, it can be used as a starting material in the synthesis of chiral molecules. This could be achieved by introducing a chiral center through an asymmetric reaction or by using a chiral auxiliary. du.ac.in For example, if the nitrile group were to be reduced to an amine, and this amine used in a reaction that creates a new stereocenter, the use of a chiral catalyst could lead to the formation of one enantiomer in excess. nih.gov The development of diastereoselective reactions, where a new stereocenter is formed in a molecule that already contains one, is another important strategy. chemrxiv.org

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. This compound and its derivatives have the potential to be valuable components in such reactions. beilstein-journals.orgscielo.org.mx

Biginelli Reaction: The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. organic-chemistry.orgnih.gov While this compound does not directly fit the role of a standard reactant, a derivative such as the corresponding β-ketosulfone could potentially be used in place of the β-ketoester, leading to novel sulfonated dihydropyrimidinones. beilstein-journals.org The sulfonic acid group itself can also act as an effective Brønsted acid catalyst for this reaction. sci-hub.se

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The nitrile group of this compound can be hydrolyzed to a carboxylic acid, which could then serve as the acidic component in a Passerini reaction. This would allow for the incorporation of the sulfonate-containing backbone into the final product. The general mechanism involves the formation of an intermediate that undergoes a Mumm rearrangement. wikipedia.org

Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.orgscience.org.ge Similar to the Passerini reaction, the carboxylic acid derivative of this compound could be used as a component. Alternatively, the amino derivative, 3-aminopropane-1-sulfonic acid, could serve as the amine component. chemicalbook.com This would enable the synthesis of peptide-like structures containing a sulfonic acid moiety, which could have interesting biological or material properties. nih.govmdpi.combeilstein-journals.org

Advanced Analytical Characterization Techniques for 3 Cyanopropane 1 Sulfonic Acid and Its Derivatives

High-Resolution Spectroscopic Methods for Molecular Structure Elucidation

High-resolution spectroscopic methods are indispensable for providing detailed information about the molecular structure, connectivity, and electronic environment of 3-cyanopropane-1-sulfonic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the atomic arrangement and chemical environment. hawach.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of the proton and carbon signals of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their connectivity. For this compound (NC-CH₂-CH₂-CH₂-SO₃H), three distinct signals corresponding to the methylene (B1212753) (CH₂) groups are expected. The protons closest to the electron-withdrawing sulfonic acid and nitrile groups would appear at a lower field (higher ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. researchgate.net For this compound, four distinct signals are anticipated: one for the nitrile carbon and three for the methylene carbons of the propane (B168953) chain. The chemical shifts are influenced by the electronegativity of the attached functional groups. sielc.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. This table presents the hypothetical chemical shifts for the proton and carbon nuclei in this compound, based on established spectroscopic principles.

AtomMultiplicityPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale
C1 (-CH₂-SO₃H)Triplet~3.0 - 3.2~50 - 55Deshielded by the adjacent SO₃H group.
C2 (-CH₂-)Multiplet~2.0 - 2.3~20 - 25Shielded relative to C1 and C3.
C3 (-CH₂-CN)Triplet~2.6 - 2.8~15 - 20Deshielded by the adjacent CN group.
C4 (-C≡N)N/AN/A~117 - 120Characteristic chemical shift for a nitrile carbon.

¹⁵N, ³³S, and ³¹P NMR Spectroscopy:

¹⁵N NMR: This technique can directly probe the nitrogen atom of the nitrile group. thermofisher.comresearchgate.net Due to its low natural abundance and gyromagnetic ratio, ¹⁵N NMR experiments can be time-consuming but provide specific information about the electronic environment of the nitrile functional group. itwreagents.com

³³S NMR: As a quadrupolar nucleus with low natural abundance, ³³S NMR is challenging but can offer direct insight into the sulfur environment of the sulfonic acid group. wikipedia.orgresearchgate.net The chemical shift is sensitive to the oxidation state and coordination of the sulfur atom.

³¹P NMR: In cases where this compound is paired with a phosphonium (B103445) counterion, ³¹P NMR spectroscopy is a highly effective and sensitive technique for characterizing the cation. researchgate.netnih.gov It provides sharp signals over a wide chemical shift range, allowing for the clear identification and purity assessment of the phosphonium salt. nih.gov

Mass spectrometry is a powerful analytical tool for determining the molecular weight of this compound and identifying impurities, byproducts, or degradation products. researchgate.netlcms.cz

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent compound and any related substances. For sulfonated compounds, negative-ion mode electrospray ionization (ESI) is particularly effective, as the sulfonic acid group readily deprotonates to form a stable [M-H]⁻ ion. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. mdpi.com It is ideal for analyzing non-volatile and thermally labile compounds like this compound. google.com An LC-MS/MS method can separate the target compound from impurities, and subsequent fragmentation (MS/MS) of the parent ion provides structural information for identification. researchgate.net The fragmentation pattern would likely involve characteristic losses of SO₃, H₂O, or cleavage of the propane chain.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): Due to the low volatility of sulfonic acids, direct analysis by GC-MS is not feasible. youtube.com However, derivatization to increase volatility could enable the analysis of certain byproducts or degradation products that are more amenable to gas chromatography. wikipedia.orgdiva-portal.org

Interactive Table 2: Expected Mass Spectrometry Data for this compound. This table outlines the anticipated results from high-resolution mass spectrometry analysis.

Ion TypePredicted m/zTechniqueInformation Gained
[M-H]⁻148.0125ESI-HRMS (Negative)Accurate mass for elemental formula confirmation (C₄H₆NO₃S).
[M+Na]⁺172.0012ESI-HRMS (Positive)Adduct ion for molecular weight confirmation.
Fragment IonsVariesLC-MS/MSStructural elucidation of the molecule and identification of impurities based on fragmentation pathways (e.g., loss of SO₃, m/z 68).

Vibrational spectroscopy techniques like FTIR and Raman are essential for identifying the characteristic functional groups within this compound. researchgate.net

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The spectrum provides a molecular fingerprint. Key expected absorptions include:

-C≡N Stretch: A sharp, intense absorption band around 2240-2260 cm⁻¹ is a clear indicator of the nitrile group. researchgate.netgoogle.com

S=O Stretch: Strong, characteristic absorption bands for the sulfonate group (SO₃) typically appear in the 1250-1150 cm⁻¹ (asymmetric stretch) and 1080-1030 cm⁻¹ (symmetric stretch) regions.

O-H Stretch: A very broad absorption between 2500 and 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H in the sulfonic acid. google.com

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region correspond to the methylene groups of the propane backbone.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of light, is complementary to FTIR. lcms.cz The nitrile group's triple bond provides a distinct and sensitive Raman signal in the 2200-2300 cm⁻¹ region. lcms.czdiva-portal.org The symmetric vibrations of the sulfonate group are also typically Raman active.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound. This table summarizes the expected peak positions in FTIR and Raman spectra corresponding to the molecule's functional groups.

Functional GroupVibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
-C≡NStretching2240 - 22602240 - 2260Strong, Sharp
S=O (asymmetric)Stretching1250 - 1150WeakStrong
S=O (symmetric)Stretching1080 - 1030StrongStrong
O-HStretching2500 - 3300WeakVery Broad
C-HStretching2850 - 30002850 - 3000Medium

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on a material's surface. rockymountainlabs.commdpi.com This is particularly relevant when this compound or its derivatives are used as surface modifiers or as catalysts. researchgate.netresearchgate.net XPS analysis can confirm the successful grafting of the molecule onto a surface and provide information about the chemical environment of the sulfur, nitrogen, carbon, and oxygen atoms.

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. icm.edu.pl

S 2p: The binding energy for the sulfur (S 2p) peak in a sulfonate group (-SO₃H) is expected around 167-169 eV. researchgate.netresearchgate.netxpsfitting.com

N 1s: The nitrogen (N 1s) peak for a nitrile group (-C≡N) typically appears around 399-400 eV. researchgate.netresearchgate.nettudelft.nl

C 1s & O 1s: The carbon and oxygen spectra can be deconvoluted to identify components corresponding to the C-C/C-H backbone, C-N, C-S, and S-O bonds.

Interactive Table 4: Expected XPS Binding Energies for Surface-Immobilized this compound. This table lists the typical binding energies for the core-level electrons of the constituent elements.

Element (Core Level)Functional GroupExpected Binding Energy (eV)Information Provided
S 2pSulfonate (-SO₃H)167 - 169Confirms presence and +6 oxidation state of sulfur. researchgate.netresearchgate.net
N 1sNitrile (-C≡N)399 - 400Confirms presence of the nitrile functional group. researchgate.netresearchgate.net
C 1sAliphatic, C-S, C-N284.8 - 287Deconvolution provides information on different carbon environments.
O 1sSulfonate (-SO₃H)~532Confirms presence of oxygen in the sulfonate group.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are paramount for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of polar, non-volatile compounds like this compound. nih.gov

Method Development: Due to its high polarity, retaining this compound on a standard reversed-phase (e.g., C18) column can be challenging, often requiring highly aqueous mobile phases. lcms.czhplc.eu Several approaches can be employed:

Reversed-Phase Chromatography: Using polar-modified or polar-embedded stationary phases that are stable in 100% aqueous mobile phases can improve retention and provide robust separation. lcms.cz

Ion-Pair Chromatography: This is a common and effective technique for analyzing sulfonic acids. diva-portal.orgphenomenex.blog An ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium) is added to the mobile phase. itwreagents.comphenomenex.blog This reagent forms a neutral ion pair with the anionic sulfonate group, increasing its hydrophobicity and thus its retention on a reversed-phase column. nih.govmdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative approach that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is well-suited for retaining highly polar analytes.

Detection is typically achieved using a UV detector if an ion-pairing agent with a chromophore is used, or more universally with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). sielc.comsielc.com

Method Validation: Once a suitable HPLC method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose (e.g., purity testing or quantitative assay). nih.govwu.ac.th Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. nih.gov

Linearity: Demonstrating a direct proportional relationship between the analyte concentration and the detector response over a specified range.

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Table 5: Exemplar HPLC Method Validation Parameters. This table outlines typical acceptance criteria for the validation of an HPLC method for the quantitative analysis of this compound.

Validation ParameterTypical MethodAcceptance Criteria
SpecificityPeak Purity Analysis (PDA detector), Analysis of spiked placeboPeak should be pure; no interference at the analyte's retention time.
LinearityAnalysis of 5-7 concentrationsCorrelation Coefficient (r²) ≥ 0.999
AccuracyRecovery of spiked samples (e.g., 80%, 100%, 120% of nominal)98.0% - 102.0% recovery
Precision (Repeatability)6 replicate injections of the same sampleRelative Standard Deviation (RSD) ≤ 2.0%
LOQSignal-to-Noise ratio or standard deviation of the responseS/N ratio ≥ 10; RSD at LOQ concentration ≤ 10%
RobustnessVarying flow rate, column temperature, mobile phase pHRSD of results should remain within acceptable limits (e.g., ≤ 2.0%).

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and extremely low volatility. colostate.edulibretexts.org To overcome this, a crucial prerequisite step is chemical derivatization, which converts the non-volatile sulfonic acid into a more volatile and thermally stable analogue suitable for GC analysis. libretexts.orggcms.cz The most common methods involve the reaction of the acidic proton in the hydroxyl group of the sulfonate. gcms.cz

The primary derivatization strategies include:

Alkylation (Esterification): This is a widely used method where the sulfonic acid is converted into a sulfonate ester, typically a methyl ester, which is significantly more volatile. colostate.edugcms.cz Reagents such as trimethylanilinium hydroxide (B78521) (TMAH) or diazomethane (B1218177) can be employed for this purpose. colostate.edugcms.cz On-column derivatization techniques, where the reaction occurs in the hot GC injector port, have also been successfully applied to related sulfonic acids using reagents like tetrabutylammonium (B224687) hydroxide (TBAH). researchgate.net

Silylation: This technique involves replacing the active hydrogen of the -OH group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orggcms.cz Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylsilyl iodide (TMSI) are effective. gcms.cz The resulting silyl ethers are less polar, reducing hydrogen bonding and increasing volatility. libretexts.org

While effective, derivatization can present challenges such as incomplete reactions, the formation of byproducts, or the need to remove acidic reagents prior to injection to prevent column degradation. gcms.cznih.gov Therefore, method development and validation are critical to ensure quantitative and reproducible results.

Derivatization MethodReagent ExampleResulting DerivativeKey Considerations
Alkylation Trimethylanilinium Hydroxide (TMAH)Methyl Sulfonate EsterA popular and effective method for creating volatile esters. gcms.cz
Silylation Trimethylsilyl Iodide (TMSI)Trimethylsilyl Sulfonate EtherReduces polarity and hydrogen bonding, increasing volatility. libretexts.orggcms.cz
On-Column Alkylation Tetrabutylammonium Hydroxide (TBAH)Butyl Sulfonate EsterReaction occurs in the GC injector, simplifying sample preparation. researchgate.net

Ion Chromatography for Sulfonate Anion Analysis

Ion Chromatography (IC) is a powerful and direct method for the determination of the 3-cyanopropane-1-sulfonate anion in aqueous samples without the need for derivatization. metrohm.comijpsr.com This technique separates ions based on their affinity for an ion-exchange stationary phase. nestgrp.com

For the analysis of the sulfonate anion, the typical IC setup consists of:

Stationary Phase: A high-capacity anion-exchange column, which contains fixed positive charges (e.g., quaternary ammonium groups), is used to retain the negatively charged sulfonate anions. nestgrp.com

Mobile Phase (Eluent): An aqueous solution containing competing anions, such as a carbonate/bicarbonate buffer or a potassium hydroxide (KOH) solution, is used to elute the separated anions from the column. nih.govlcms.cz A gradient elution, where the eluent concentration is increased over time, can be employed to separate a mixture of anions with varying charges and affinities. nih.gov

Detection: Suppressed conductivity detection is the most common method. ijpsr.comnih.gov A suppressor device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to high sensitivity and a stable baseline. nestgrp.com

IC is highly accurate and precise, making it suitable for quantifying sulfonate counter-ions in active pharmaceutical ingredients (APIs) and for trace analysis in environmental water samples. ijpsr.comnih.gov

ParameterTypical Specification for Alkyl Sulfonate AnalysisPurpose
Column High-capacity anion-exchange (e.g., Dionex IonPac™ AS19) lcms.czRetains and separates sulfonate anions from other sample components.
Eluent Potassium Hydroxide (KOH) or Sodium Carbonate/Bicarbonate nih.govlcms.czMobile phase that carries analytes through the column.
Elution Mode Isocratic or Gradient nih.govGradient elution is used for complex mixtures with varying analyte affinities.
Detector Suppressed Conductivity ijpsr.comnih.govProvides high sensitivity and specificity for ionic species.
Sample Preparation Dilution in Deionized Water ijpsr.comMinimal preparation is needed for aqueous samples.

Thin-Layer Chromatography (TLC) in Method Development for Separation Optimization

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of sulfonic acids and for optimizing separation conditions for more advanced methods like column chromatography. libretexts.orgorgchemboulder.com It operates on the principle of differential partitioning of a compound between a solid stationary phase and a liquid mobile phase. wikipedia.org

Due to the high polarity of this compound, careful selection of the stationary and mobile phases is crucial for achieving effective separation.

Stationary Phase: Standard silica (B1680970) gel plates are commonly used. nih.gov For highly polar compounds, reversed-phase plates (e.g., C18-modified silica) or amino-functionalized (NH2) plates can offer alternative selectivity. merckmillipore.commerckmillipore.com

Mobile Phase: A polar solvent system is required to move the highly polar sulfonic acid spot from the origin. Mixtures of alcohols with aqueous buffers or ammonia (B1221849) are often employed. merckmillipore.com The optimal mobile phase composition is determined experimentally to achieve a well-defined spot with a retention factor (Rf) value typically between 0.2 and 0.8 for good resolution. orgchemboulder.com

Visualization: As this compound is not colored, visualization is achieved by viewing the developed plate under a UV lamp (254 nm), provided the TLC plate contains a fluorescent indicator. orgchemboulder.comwikipedia.org Alternatively, the plate can be stained with chemical reagents. Acid-base indicators like bromocresol green can reveal acidic spots, or a general-purpose stain like sulfuric acid with charring can be used. illinois.edu

Stationary PhaseMobile Phase ExampleVisualization MethodApplication Notes
Silica Gel Chloroform / t-Butanol (80:20 v/v)Fluorescamine Dip + UV lightUsed for separating sulfonamides, which have similar polarity. usda.gov
Amino (NH2) HPTLC Ethanol (B145695) / Ammonia pH 12 (60:40 v/v)UV light (254 nm)Effective for separating highly polar aromatic sulfonic acids. merckmillipore.com
Silica Gel VariesBromocresol Green SprayA specific stain for acidic compounds, yielding yellow spots on a green background. illinois.edu

X-ray Diffraction (XRD) for Crystalline Structure Analysis and Material Characterization

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of solid materials. For this compound, which is expected to be a crystalline solid in its salt form, XRD can provide definitive information on its atomic and molecular arrangement within the crystal lattice. icm.edu.plwikipedia.org

More frequently, XRD is used to characterize the structural properties of materials that incorporate the sulfonic acid functional group, such as solid acid catalysts or metal-organic frameworks (MOFs). nih.govrsc.org In this context, XRD is used to:

Confirm Structural Integrity: Verify that the underlying crystalline structure of a support material (e.g., a MOF or mesoporous silica) is maintained after the chemical functionalization process that introduces the sulfonic acid groups. nih.govrsc.org

Assess Crystallinity: Detect changes in the degree of crystallinity. A decrease in the intensity of diffraction peaks can indicate a reduction in long-range order, which may occur if the functional groups are introduced into the pores or channels of the material, causing slight structural distortions. nih.gov

Identify New Crystalline Phases: Determine if the functionalization process leads to the formation of new crystalline phases.

By comparing the XRD patterns of the material before and after functionalization, researchers can gain crucial insights into how the incorporation of this compound affects the material's solid-state structure.

Material TypeAnalytical GoalTypical XRD ObservationInterpretation
Sulfonated MOF Assess framework stabilityPreservation of major diffraction peaks. rsc.orgThe MOF structure remains intact during the sulfonation process.
Sulfonated Polymer Evaluate crystallinityDecrease in diffraction peak intensity. nih.govThe introduction of bulky sulfonic acid groups disrupts the polymer chain packing and reduces overall crystallinity.
Solid Acid Catalyst Characterize active phaseAppearance of new peaks or shifts in existing peaks.Indicates the formation of a new crystalline phase or strain induced by the functional group.

Electron Microscopy (SEM/TEM) for Morphological and Nanostructural Characterization

Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and nanostructure of materials that incorporate this compound. mpg.de These methods provide high-resolution images that are critical for establishing structure-property relationships.

Transmission Electron Microscopy (TEM): TEM provides higher resolution images of the internal structure of a material. nih.gov It is used to visualize the nanostructural arrangement, such as the dispersion of catalytic particles on a support or the phase-separated domains within a polymer. In copolymers containing sulfonic acid monomers, TEM can be used to observe the self-assembly of macromolecules into nanoparticles or micelles in solution. nih.govacs.org Analysis of beam-sensitive organic materials requires specialized low-dose imaging techniques to prevent structural damage from the electron beam. nih.gov

TechniqueInformation ObtainedExample ApplicationObservation upon Sulfonation
SEM Surface morphology, particle size, topography.Characterizing a functionalized porous organic polymer catalyst. nih.govIncreased surface roughness and minor particle aggregation. nih.gov
TEM Internal nanostructure, phase separation, particle dispersion.Analyzing self-assembly of amphiphilic copolymers with sulfonic acid groups. nih.govacs.orgFormation of core-shell micellar nanoparticles (20-100 nm). nih.govacs.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques are vital for determining the operational limits and degradation behavior of materials containing this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two most common methods used. ctherm.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of a material. For sulfonated polymers and catalysts, TGA typically reveals a multi-step degradation process:

Water Desorption: An initial mass loss at low temperatures (below 150°C) corresponds to the evaporation of physically absorbed water, which is common due to the hygroscopic nature of the sulfonic acid group. researchgate.netmarquette.edu

Desulfonation: A significant mass loss event often occurs in the range of 250-400°C, which is attributed to the cleavage and decomposition of the sulfonic acid functional group. researchgate.netmarquette.edu

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as the glass transition temperature (Tg), melting, and crystallization. For sulfonated polymers, DSC can show a decrease in the Tg, which is often related to the plasticizing effect of absorbed water molecules interacting with the sulfonic acid sites. researchgate.net

TechniqueMeasurementKey Information for Sulfonated Materials
TGA Mass vs. TemperatureDetermines thermal stability and decomposition temperatures for desulfonation and backbone degradation. marquette.eduresearchgate.net
DSC Heat Flow vs. TemperatureIdentifies the glass transition temperature (Tg) and how it is affected by sulfonation and water absorption. researchgate.net

Applications of 3 Cyanopropane 1 Sulfonic Acid in Specialized Chemical Fields

Catalysis and Reaction Engineering

3-Cyanopropane-1-sulfonic acid, also known as 4-sulfobutanenitrile, is a bifunctional molecule containing both a strong Brønsted acid site (the sulfonic acid group, -SO₃H) and a weakly basic Lewis base site (the nitrile group, -C≡N). This unique combination makes it a versatile compound in catalysis and reaction engineering, enabling its use in various forms, from a homogeneous catalyst to a functional moiety in complex heterogeneous catalytic systems.

Role as a Brønsted Acid Catalyst in Organic Transformations

The sulfonic acid group in this compound is a strong proton donor, making the compound an effective Brønsted acid catalyst. This acidity is comparable to that of sulfuric acid and other common sulfonic acids like p-toluenesulfonic acid. As such, it can catalyze a wide range of organic transformations that are typically acid-promoted.

Key applications include:

Esterification: It can catalyze the reaction between carboxylic acids and alcohols to form esters, a fundamental process in the production of solvents, plasticizers, and fragrances.

Condensation Reactions: It is effective in promoting condensation reactions, such as aldol (B89426) condensations or Knoevenagel condensations, which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

The performance of sulfonic acid catalysts in these reactions is well-documented, demonstrating high yields and reaction rates. The presence of the nitrile group in this compound is generally considered to have a minimal electronic effect on the acidity of the distant sulfonic acid group, allowing it to function as a typical strong Brønsted acid.

Table 1: Representative Brønsted Acid-Catalyzed Reactions

Reaction TypeReactantsProductRole of Acid Catalyst
EsterificationCarboxylic Acid + AlcoholEster + WaterProtonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
Acetal FormationAldehyde/Ketone + AlcoholAcetal/Ketal + WaterProtonates the carbonyl oxygen, facilitating nucleophilic attack by the alcohol.
Friedel-Crafts AlkylationArene + Alkene/Alkyl HalideAlkyl-substituted AreneActivates the alkylating agent to generate a carbocation electrophile.
Knoevenagel CondensationAldehyde/Ketone + Active Methylene (B1212753) Compoundα,β-unsaturated productCan activate the carbonyl component. Often used in bifunctional systems.

Development of Heterogeneous Solid Acid Catalysts Incorporating this compound Moieties

To overcome the challenges associated with the separation and reuse of homogeneous catalysts, this compound can be immobilized onto solid supports to create heterogeneous solid acid catalysts. This approach combines the high reactivity of the sulfonic acid group with the practical advantages of a solid catalyst, such as easy recovery and potential for use in continuous flow reactors.

The propyl chain of the molecule serves as a flexible linker for grafting onto various materials. Common strategies for immobilization include:

Functionalization of Silica (B1680970): The molecule can be attached to the surface of mesoporous silica materials (e.g., MCM-41, SBA-15) through silanization techniques.

Incorporation into Polymers: It can be copolymerized with other monomers to create acidic ion-exchange resins.

Grafting onto Carbon Materials: Attachment to materials like activated carbon or graphene oxide can produce stable catalysts with high surface areas.

These solid acid catalysts are highly valued in green chemistry for their reusability and reduced environmental impact.

Table 2: Potential Supports for Heterogeneous Catalyst Development

Support MaterialKey PropertiesImmobilization Method Example
Mesoporous Silica (SBA-15)High surface area, ordered pore structure, thermal stability.Co-condensation or post-synthesis grafting of a silane derivative of the sulfonic acid.
Polystyrene ResinsGood chemical stability, swelling properties.Copolymerization of a vinyl-functionalized derivative.
Magnetic Nanoparticles (Fe₃O₄)Easy separation using an external magnetic field.Surface coating with silica followed by grafting of the sulfonic acid moiety.
Graphene OxideExtremely high surface area, good mechanical properties.Covalent bonding via reactions with surface functional groups (e.g., epoxides, carboxylic acids).

Design of Acid-Base Bifunctional Catalysts Utilizing Both Sulfonic Acid and Nitrile Functionalities

The most intriguing application of this compound in catalysis stems from its inherent acid-base bifunctionality. The sulfonic acid group acts as a strong Brønsted acid, while the lone pair of electrons on the nitrogen atom of the nitrile group allows it to function as a weak Lewis base.

This dual functionality is highly desirable for one-pot tandem or cascade reactions where sequential acidic and basic steps are required. In such a catalyst, the two active sites can work cooperatively to enhance reaction efficiency and selectivity. For example, in a Knoevenagel condensation followed by cyclization, the basic nitrile site could facilitate the initial deprotonation, while the acidic sulfonic acid site could catalyze the subsequent dehydration and cyclization steps.

The development of catalysts where acidic and basic sites coexist and operate synergistically is a significant area of research. Materials like sulfonated graphitic carbon nitride, which possesses both -SO₃H groups and basic nitrogen-containing moieties, have demonstrated high catalytic activity in sequential reactions, illustrating the potential of this concept.

Catalytic Applications in Fine Chemical Synthesis and Industrial Processes

The versatile catalytic properties of this compound and its derivatives make them suitable for various applications in the synthesis of fine chemicals and for larger industrial processes.

Pharmaceutical Synthesis: The ability to perform acid-catalyzed C-C bond formation and other transformations is crucial in the multi-step synthesis of active pharmaceutical ingredients.

Biodiesel Production: Sulfonic acid catalysts, particularly heterogeneous ones, are widely explored as alternatives to corrosive liquid acids for the esterification of free fatty acids in biodiesel production.

Biomass Conversion: Solid acid catalysts are essential for the hydrolysis and conversion of biomass-derived carbohydrates into valuable platform chemicals like 5-hydroxymethylfurfural.

The development of robust, reusable, and bifunctional catalysts from this compound aligns with the principles of sustainable chemistry, aiming for more efficient and environmentally benign chemical manufacturing.

Materials Science and Polymer Chemistry

In addition to its catalytic uses, the distinct functional groups of this compound make it a valuable building block in materials science for the creation of advanced functional polymers.

Monomer or Co-monomer in the Synthesis of Functional Polymers (e.g., polyelectrolytes, ionomers, smart polymers)

This compound can be incorporated into polymer chains as a functional monomer or co-monomer. The presence of the sulfonic acid group imparts ionic character, while the nitrile group can enhance properties like polarity and thermal stability or serve as a site for further chemical modification.

Polyelectrolytes: The primary application is in the synthesis of polyelectrolytes. Polymers containing sulfonic acid groups are strong polyelectrolytes (polyanions), as the acid group is fully dissociated in aqueous solutions. These materials are used as ion-exchange membranes, superabsorbents, and flocculants. Polymerization can be achieved by first introducing a polymerizable group (e.g., a vinyl or acryloyl group) to the this compound molecule.

Ionomers: As a co-monomer, it can be introduced in small amounts into non-polar polymer backbones (like polyethylene or polystyrene) to create ionomers. The ionic groups cluster together, acting as physical crosslinks and significantly altering the mechanical and rheological properties of the material.

Smart Polymers: The ionic nature of the sulfonic acid groups can make the resulting polymers responsive to changes in pH, ionic strength, or electric fields, opening applications in sensors, drug delivery systems, and actuators.

High-Performance Polymers: The polar nitrile group is known to increase the glass transition temperature and thermal stability of polymers and can improve chemical resistance. Its inclusion can be beneficial in creating materials for demanding applications.

The synthesis of polymers containing sulfonic acid groups is a well-established field, with various controlled radical polymerization techniques, such as ATRP or RAFT, being employed to create well-defined polymer architectures.

Table 3: Potential Functional Polymers Derived from this compound

Polymer TypeKey Functional GroupResulting PropertiesPotential Applications
PolyelectrolyteSulfonic Acid (-SO₃H)High ion-exchange capacity, water-solubility/swellability, conductivity.Proton exchange membranes (fuel cells), water purification, superabsorbents.
IonomerSulfonic Acid (-SO₃H)Improved toughness, thermal stability, acts as physically crosslinked thermoplastic elastomer.Tough packaging films, golf ball covers, membranes.
Functional CopolymerNitrile (-C≡N)Increased polarity, thermal stability, chemical resistance, site for post-polymerization modification.Gas barrier membranes, high-performance plastics, precursors for carbon fibers.
pH-Responsive PolymerSulfonic Acid (-SO₃H)Conformational or solubility changes in response to pH and ionic strength.Drug delivery systems, sensors, "smart" hydrogels.

Application in Proton Exchange Membranes for Fuel Cell Technologies

This compound represents a class of sulfonated organic compounds that are integral to the advancement of proton exchange membranes (PEMs) for fuel cell technologies. The operational efficacy of a PEM fuel cell is largely dependent on the properties of its membrane, which must exhibit high proton conductivity, good mechanical strength, and stability under various operating conditions. researchgate.net Perfluorosulfonic acid (PFSA) membranes, such as Nafion, have been the benchmark in this field due to their excellent proton conductivity and chemical stability. sigmaaldrich.comnorthumbria.ac.uk However, the high cost and performance degradation at high temperatures and low humidity of PFSA membranes have spurred research into alternative materials. researchgate.netnih.gov

Hydrocarbon-based polymers functionalized with sulfonic acid groups are promising alternatives. mdpi.com The sulfonic acid group (-SO₃H) is the key functional moiety that facilitates proton transport across the membrane. Protons move through the hydrophilic channels of the membrane via two primary mechanisms: the Grotthuss mechanism, where protons hop between sulfonic acid groups, and the vehicular mechanism, where protons are carried by water molecules. mdpi.com The incorporation of nitrile groups (-CN), as in this compound, into the polymer structure can enhance the membrane's properties. The polar nature of the nitrile group can influence water uptake and retention, which is crucial for maintaining proton conductivity, especially under low humidity conditions. northumbria.ac.uk

The performance of PEMs is often evaluated by their proton conductivity, ion exchange capacity (IEC), and power density in a fuel cell. While specific data for membranes incorporating this compound is not extensively available, the general performance of hydrocarbon-based and modified PFSA membranes provides insight into the potential impact of such functionalization.

Table 1: Illustrative Performance Metrics of Different PEMs

Membrane Type Operating Temperature (°C) Relative Humidity (%) Proton Conductivity (mS/cm) Peak Power Density (mW/cm²)
Standard PFSA (e.g., Nafion) 80 >95 ~100 ~600-1000
Hydrocarbon-based PEM 80-120 50-95 10 - 200 ~400-1100

This table provides a general comparison based on available literature on various PEM types and does not represent specific data for this compound.

Surface Modification of Materials for Enhanced Properties (e.g., hydrophilicity, antifouling)

The covalent attachment of functional molecules to a material's surface, a process known as surface modification, can dramatically alter its properties. nih.gov this compound, with its terminal sulfonic acid group, is a candidate for modifying surfaces to enhance hydrophilicity and impart antifouling characteristics. rsc.org The sulfonic acid group is highly polar and capable of strong interactions with water molecules, thereby increasing the wettability of the surface. rsc.org This increased hydrophilicity is often associated with reduced biofouling, as the tightly bound water layer can prevent the adhesion of proteins, bacteria, and other microorganisms. nih.gov

The process of grafting molecules like this compound onto a surface can be achieved through various techniques, including "grafting from" methods where the polymerization of a monomer is initiated from the surface. nih.gov The presence of both the sulfonic acid and nitrile groups can contribute to the antifouling properties. While the sulfonic acid group primarily enhances hydrophilicity, the nitrile group can also influence surface energy and interactions with biological entities. nih.gov The effectiveness of surface modification is often quantified by measuring the contact angle of water on the surface and by assessing the reduction in bio-adhesion.

Table 2: Effect of Surface Modification on Material Properties

Surface Modification Water Contact Angle (°) Protein Adsorption Reduction (%)
Unmodified Polymer None > 90 0
Sulfonic Acid Grafted Polymer Grafting of sulfonic acid-containing polymer < 30 > 90

This table illustrates the general effects of hydrophilic surface modification and is not based on specific data for this compound. nih.gov

Development of Hybrid Organic-Inorganic Materials and Nanocomposites

Hybrid organic-inorganic materials and nanocomposites are materials that combine the properties of both organic and inorganic components at the molecular or nanometer scale. mdpi.comnih.gov This integration can lead to materials with synergistic properties that are not achievable with either component alone. nih.gov this compound can serve as a versatile organic building block in the synthesis of such hybrid materials. science.gov

The applications of these hybrid materials are vast and include coatings, sensors, catalysts, and membranes. mdpi.com For instance, incorporating this compound into a silica matrix could result in a hybrid material with high proton conductivity for fuel cell applications or as a solid acid catalyst.

Table 3: Examples of Hybrid Organic-Inorganic Materials and Their Applications

Organic Component Inorganic Component Synthesis Method Potential Application
Polymer with sulfonic acid groups Silica (SiO₂) Sol-gel Proton exchange membranes, catalysts
Polystyrene Metal Oxide Nanoparticles In-situ polymerization Solar cells, electronics

This table provides examples of hybrid materials and does not specifically include this compound. nih.gov

Advanced Chemical Synthesis Intermediate

Precursor for the Synthesis of High-Value Nitrogen-Containing Fine Chemicals

This compound is a bifunctional molecule containing both a nitrile (-CN) group and a sulfonic acid (-SO₃H) group. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of high-value nitrogen-containing fine chemicals. The nitrile group can be transformed into a range of other nitrogen-containing functionalities, such as amines, amides, and carboxylic acids, through well-established chemical reactions. For example, the reduction of the nitrile group leads to the formation of a primary amine, while hydrolysis can yield a carboxylic acid.

The presence of the sulfonic acid group can be exploited to direct reactions, improve solubility, or impart specific properties to the final product. For instance, the sulfonic acid group can act as an internal catalyst for certain transformations or can be used to create water-soluble derivatives of otherwise hydrophobic molecules. The synthesis of taurine (2-aminoethanesulfonic acid) and its derivatives, which are important in the pharmaceutical and food industries, showcases the utility of bifunctional molecules containing both amino and sulfonic acid groups.

Building Block for Complex Organic Scaffolds and Specialty Chemicals

In organic synthesis, "building blocks" are relatively simple molecules that can be used to construct more complex molecular architectures. sigmaaldrich.com this compound, with its distinct reactive sites, serves as a versatile building block for the synthesis of complex organic scaffolds and specialty chemicals. nih.gov The nitrile and sulfonic acid groups can be selectively reacted to introduce new functionalities and build up molecular complexity.

For example, the nitrile group can participate in cycloaddition reactions to form heterocyclic rings, which are common structural motifs in pharmaceuticals and agrochemicals. The sulfonic acid group can be converted into sulfonyl chlorides, which are reactive intermediates for the formation of sulfonamides and sulfonate esters, classes of compounds with a wide range of biological activities and material applications. capitalresin.com The ability to manipulate both functional groups independently or in concert provides synthetic chemists with a powerful tool for creating novel molecules with tailored properties.

Environmental Remediation Technologies

The presence of heavy metal ions in water is a significant environmental concern due to their toxicity and persistence. nih.gov Adsorption is a widely used technique for the removal of heavy metals from aqueous solutions. nih.gov Materials functionalized with sulfonic acid groups have shown great promise as adsorbents for heavy metal ions. researchgate.net The negatively charged sulfonate groups have a strong affinity for positively charged metal ions, leading to their effective removal through electrostatic interactions. rsc.org

This compound can be used to functionalize various support materials, such as silica, activated carbon, or polymers, to create efficient adsorbents for heavy metal remediation. The grafting of this molecule onto the surface of a support material increases the density of sulfonic acid groups, thereby enhancing the adsorption capacity for heavy metals like lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). researchgate.net The performance of these adsorbents is typically evaluated by their adsorption capacity, which is the amount of metal ion adsorbed per unit mass of the adsorbent.

Table 4: Adsorption Capacities of Sulfonic Acid-Functionalized Adsorbents for Heavy Metal Ions

Adsorbent Target Metal Ion Adsorption Capacity (mg/g)
Sulfonic acid functionalized silica Pb²⁺ 635
Cd²⁺ 499
Cu²⁺ 260
Sulfonic acid-functionalized covalent organic framework Cd(II), Cu(II), Pb(II), Ni(II), Zn(II) 59.52–70.42
2-Acrylamido-2-methyl-1-propane sulfonic acid/Polyvinyl alcohol hydrogel Ni²⁺ 230
Mn²⁺ 160

This table presents data from studies on various sulfonic acid-functionalized materials and does not represent direct experimental data for this compound-based adsorbents. researchgate.netrsc.orgiaea.org

Adsorbent Development for Pollutant Removal

The modification of adsorbent surfaces is a common strategy to enhance their efficiency and selectivity for removing specific pollutants from water and wastewater avestia.comresearchgate.net. Chemical modification alters the surface chemistry of materials like activated carbon to improve their performance researchgate.netcabidigitallibrary.org.

The introduction of sulfonic acid groups onto the surface of adsorbents such as activated carbon is a well-established method to improve the removal of cationic pollutants. researchgate.net This functionalization increases the number of acidic sites on the adsorbent's surface, thereby enhancing its capacity for adsorbing positively charged species like certain dyes and heavy metal ions researchgate.net. Studies have shown that sulfonic acid modification can significantly alter the physical and chemical properties of an adsorbent, leading to an increase in its Brunauer–Emmett–Teller (BET) surface area and a change in its surface charge characteristics avestia.com.

Theoretically, this compound could serve as a reagent for the surface modification of various substrates. The sulfonic acid group would be the primary active site for the electrostatic attraction of cationic pollutants. The presence of the cyano group on the propane (B168953) chain could introduce additional adsorptive interactions, such as dipole-dipole forces, potentially increasing the adsorbent's affinity for certain organic pollutants.

Table 1: Effect of Sulfonic Acid Modification on Adsorbent Properties

Original Adsorbent Modified Adsorbent Key Property Change Pollutant Target Reference
Powder Activated Carbon Sulfonic Acid Functionalized Activated Carbon BET surface area increased from 273.56 m²/g to 868.48 m²/g General Pollutants avestia.com
Activated Carbon Sulfonic Acid Modified Activated Carbon Enhanced adsorption capacity for cationic dyes Rhodamine B, Methylene Blue researchgate.net

Role in Separation Processes

The sulfonic acid group is fundamental to many modern separation technologies, particularly those involving ion exchange and membrane transport.

Ion Exchange Resins: Ion exchange resins are insoluble polymeric materials that can exchange specific ions in a solution with other ions uci.edu. Strong acid cation (SAC) exchange resins are among the most common types and are characterized by the presence of sulfonic acid groups attached to their polymer matrix sigmaaldrich.comsamcotech.com. These resins are widely used in water purification and demineralization, where they exchange cations like Na⁺ or Ca²⁺ for hydrogen ions (H⁺) uci.edusamcotech.com.

This compound could potentially be used as a functional monomer in the synthesis of new ion exchange resins. In such a material, the sulfonic acid group would provide the cation exchange capacity, while the cyano-propane side chain could influence the resin's physical properties, such as its porosity, swelling behavior, and selectivity towards different cations.

Polymer Inclusion Membranes (PIMs): Polymer Inclusion Membranes (PIMs) are a type of liquid membrane where a carrier molecule is embedded within a polymer matrix nih.gov. This configuration allows for the selective transport of ions across the membrane and is noted for its stability compared to other liquid membrane types nih.govmdpi.com. Sulfonic acid derivatives have proven to be effective carriers for the selective separation of heavy metal ions, such as lead (Pb(II)) mdpi.comresearchgate.netnih.gov. In these systems, the sulfonic acid group complexes with the target metal ion, facilitating its transport across the membrane mdpi.com.

Given this precedent, this compound could be investigated as a potential carrier in PIMs. The sulfonic acid head would serve as the binding site for metal cations, while the organic structure, including the cyano group, would ensure its compatibility and immobilization within the polymer base of the membrane. Research on similar sulfonic acid carriers has demonstrated high transport efficiency for targeted ions.

Table 2: Performance of PIMs with Sulfonic Acid-Based Carriers for Pb(II) Separation

Carrier Polymer Matrix Plasticizer Transport Efficiency for Pb(II) Time Reference
Dinonylnaphthalenesulfonic acid (DNNSA) Poly(vinyl chloride) (PVC) Dioctyl terephthalate 96–99% 4 h mdpi.com

Electrochemical Applications

In electrochemical systems, particularly aqueous batteries and redox flow batteries (RFBs), the solubility of the electroactive species is a critical parameter. The sulfonic acid group is frequently introduced into the structure of organic redox-active molecules to enhance their water solubility osti.gov.

While the sulfonic acid group itself is typically not redox-active, its presence is essential for enabling large, organic redox-active cores to be used in aqueous electrolytes osti.govpurdue.edu. For example, phenazine-based molecules functionalized with sulfonic acid groups have been investigated as anolyte materials in RFBs due to their improved solubility and stable electrochemical performance osti.gov.

The compound this compound could be utilized as a functionalizing agent to impart water solubility to novel redox-active materials. By chemically bonding it to a larger, electrochemically active molecule, the resulting compound could be used as an electrolyte component. The cyano group might also modulate the electronic properties, and therefore the redox potential, of the parent molecule.

Furthermore, there is growing interest in redox-active ionic liquids (RAILs), where one or both of the ions have redox activity mdpi.com. A RAIL based on a hydroquinone sulfonate anion has been synthesized and characterized, demonstrating that sulfonate-containing species can be integral components of electrochemically active materials without the need for additional supporting electrolytes mdpi.com. This suggests a potential role for anions derived from this compound in the design of novel RAILs.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Rhodamine B
Methylene Blue
Tetracycline
Lead (Pb(II))
Dinonylnaphthalenesulfonic acid (DNNSA)
Nonylbenzenesulfonic acid (NBSA)
Poly(vinyl chloride) (PVC)
Dioctyl terephthalate

Theoretical and Computational Studies of 3 Cyanopropane 1 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 3-cyanopropane-1-sulfonic acid, these calculations would reveal insights into its stability, reactivity, and intermolecular interactions.

The first step in a computational study is to determine the molecule's equilibrium geometry. This is achieved by optimizing the molecular structure to find the lowest energy arrangement of its atoms. Different basis sets, which are sets of mathematical functions used to describe the distribution of electrons, can be employed to achieve the desired level of accuracy.

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential on the molecule's surface, indicating areas that are prone to electrophilic or nucleophilic attack, respectively. For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the nitrile group, with a positive potential around the hydrogen atom of the sulfonic acid.

The partial atomic charges on each atom can also be calculated using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. This information provides a quantitative measure of the charge distribution within the molecule.

Table 1: Hypothetical Quantum Chemical Data for this compound

Property Calculated Value Method/Basis Set
HOMO Energy -8.5 eV DFT/B3LYP/6-311+G(d,p)
LUMO Energy -0.5 eV DFT/B3LYP/6-311+G(d,p)
HOMO-LUMO Gap 8.0 eV DFT/B3LYP/6-311+G(d,p)

Conformation Analysis and Conformational Landscapes of this compound

The flexible propane (B168953) chain in this compound allows for the existence of multiple conformations, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

A common computational approach for conformational analysis is to perform a potential energy surface (PES) scan. This involves systematically rotating one or more dihedral angles in the molecule and calculating the energy at each step. The resulting PES plot shows the energy of the molecule as a function of its geometry, with energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them.

The results of a conformational analysis are often presented as a conformational landscape, which is a graphical representation of the relative energies of the different conformers.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C1-C2-C3-S) Relative Energy (kcal/mol)
1 (Global Minimum) 180° (anti) 0.00
2 60° (gauche) 1.25

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule and its interactions with its environment. frontiersin.org An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion.

For this compound, an MD simulation would typically be performed with the molecule solvated in a box of explicit solvent molecules, such as water, to mimic its behavior in solution. The interactions between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic positions.

MD simulations can be used to study a variety of phenomena, including:

Solvation structure: The arrangement of solvent molecules around the solute can be analyzed to understand how the solvent interacts with different functional groups. For this compound, water molecules would be expected to form strong hydrogen bonds with the sulfonic acid group.

Hydrogen bonding: The formation and breaking of hydrogen bonds between the solute and solvent, or between solute molecules themselves, can be monitored over time.

Diffusion: The diffusion coefficient of the molecule in the solvent can be calculated, providing information about its mobility.

Conformational dynamics: MD simulations can also be used to explore the conformational landscape of the molecule and to study the transitions between different conformers.

The insights gained from MD simulations are valuable for understanding how the properties and behavior of this compound are influenced by its environment.

Prediction of Reactivity and Mechanistic Pathways via Computational Chemistry

Computational chemistry can be a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. nih.gov For this compound, computational methods could be used to investigate reactions involving either the nitrile group or the sulfonic acid group.

One approach is to calculate the energies of the reactants, products, and transition states for a proposed reaction. The difference in energy between the reactants and products gives the reaction energy, indicating whether the reaction is exothermic or endothermic. The energy of the transition state relative to the reactants gives the activation energy, which is a measure of the kinetic barrier to the reaction. By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be identified.

For example, the hydrolysis of the nitrile group to form a carboxylic acid or an amide could be studied computationally. The calculations would involve modeling the approach of a water molecule or a hydroxide (B78521) ion to the nitrile carbon, the formation of a tetrahedral intermediate, and the subsequent rearrangement to form the product.

Similarly, the acidity of the sulfonic acid group could be predicted by calculating the Gibbs free energy change for its deprotonation in solution. The reactivity of the sulfonate group in nucleophilic substitution reactions could also be investigated.

Spectroscopic Property Simulations and Correlation with Experimental Data

Computational chemistry can be used to simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov These simulated spectra can be compared with experimental data to aid in the interpretation of the experimental results and to confirm the structure of the molecule.

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in the IR and Raman spectra. By comparing the calculated and experimental spectra, the vibrational modes can be assigned to specific motions of the atoms. For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch of the nitrile group and the S=O stretches of the sulfonic acid group.

NMR Spectroscopy: The chemical shifts of the different nuclei in a molecule (e.g., ¹H, ¹³C) can be calculated by determining the magnetic shielding around each nucleus. These calculated chemical shifts can be compared with experimental NMR data to help assign the peaks in the spectrum to specific atoms in the molecule.

The correlation between simulated and experimental spectra provides a powerful means of validating the computational model and of gaining a deeper understanding of the molecule's structure and properties.

Table 3: Hypothetical Comparison of Simulated and Experimental Spectroscopic Data for this compound

Nucleus Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹³C (Nitrile) 118.5 119.2
¹³C (alpha to S) 55.3 56.1

Future Directions and Emerging Research Avenues for 3 Cyanopropane 1 Sulfonic Acid

Integration within Sustainable Chemistry and Circular Economy Paradigms

The principles of sustainable chemistry and the circular economy mandate the development of processes that are efficient, minimize waste, and utilize renewable resources. 3-Cyanopropane-1-sulfonic acid is well-positioned to contribute to these paradigms. Future research will likely focus on its role as a recyclable, heterogeneous catalyst. When immobilized on solid supports like silica (B1680970) or magnetic nanoparticles, it can serve as a recoverable acid catalyst, aligning with green chemistry goals by simplifying product purification and enabling catalyst reuse over multiple cycles. nih.govmdpi.com

Furthermore, exploring bio-based synthetic routes to this compound could enhance its sustainability profile. A circular economy approach would involve investigating its use in the chemical recycling of waste polymers, where its acidic nature could catalyze depolymerization reactions, and its bifunctional character could aid in the subsequent transformation of monomers into new value-added chemicals. hbm4eu.eunih.gov The transition from a linear "take-make-dispose" model to a circular one relies on innovative chemical tools, and the properties of this compound make it a candidate for designing more sustainable chemical life cycles. researchgate.netpreprints.org

Exploiting Bifunctional Properties for Cascade Reactions and One-Pot Syntheses

The presence of two distinct functional groups—the electrophilic carbon of the nitrile and the Brønsted acid site of the sulfonic acid—makes this compound an ideal candidate for designing sophisticated cascade reactions and one-pot syntheses. nih.gov This strategy significantly improves process efficiency by reducing the number of intermediate purification steps, saving time, solvents, and energy. scielo.br

Future research will likely target the design of reactions where the sulfonic acid group catalyzes a specific transformation (e.g., hydrolysis, esterification, or ring-opening), which then generates an intermediate that reacts with the nitrile group in a subsequent, intramolecular or intermolecular step. This approach is particularly valuable in the synthesis of complex heterocyclic compounds. mdpi.com The development of such catalytic systems, where different active sites work in concert, is a major goal in modern organic synthesis. nih.govorganic-chemistry.org

Table 1: Hypothetical Cascade Reaction Utilizing this compound as a Bifunctional Catalyst
Reaction StepRole of Functional GroupTransformation TypePotential Product Class
Step 1Sulfonic Acid (-SO3H)Brønsted Acid Catalysis (e.g., Aldol (B89426) Condensation)α,β-Unsaturated Ketone Intermediate
Step 2Nitrile (-CN)Nucleophilic Addition/Cyclization (e.g., Michael Addition)Substituted Cyclic Nitriles

Advancements in In-Situ Analytical Characterization During Reaction Processes

To fully understand and optimize the complex reactions catalyzed or mediated by this compound, advancements in real-time, in-situ analytical techniques are crucial. Monitoring reactions as they happen provides invaluable data on reaction kinetics, mechanisms, and the formation of transient intermediates.

Future studies should focus on applying techniques such as Process Analytical Technology (PAT), including in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, to track the conversion of the nitrile group (via its characteristic C≡N stretching frequency) and other key functional groups in real-time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for in-situ monitoring to provide detailed structural information throughout the reaction. This level of process understanding is essential for optimizing reaction conditions, improving yields, and ensuring the safe scale-up of novel chemical transformations involving this compound. While often applied to environmental monitoring, the principles of in-situ spectrometry are directly transferable to reaction chemistry. iaea.org

Exploration in Advanced Functional Materials and Nanotechnology for Targeted Applications

The distinct properties of its two functional groups make this compound a promising building block for advanced functional materials and nanotechnology. wiley-vch.dewiley.com The sulfonic acid group can impart properties such as proton conductivity, hydrophilicity, and catalytic activity, while the nitrile group can enhance thermal stability, polarity, or act as a site for further chemical modification or cross-linking.

Emerging research could focus on the following areas:

Polymer Science: Its use as a monomer or co-monomer to create specialty polymers. For example, incorporating it into polymer backbones could lead to the development of new proton-exchange membranes for fuel cells or functional coatings with tailored surface properties.

Nanotechnology: The compound can be used as a surface-modifying agent for nanoparticles. researchgate.net The sulfonic acid can anchor the molecule to metal oxide surfaces, while the exposed nitrile group can be used to attach other molecules, such as drugs or sensors. nih.gov This creates a versatile platform for designing targeted drug delivery systems or novel diagnostic tools. nanogune.eu

Table 2: Potential Applications in Advanced Materials and Nanotechnology
Application AreaFunction of -SO3H GroupFunction of -CN GroupPotential Material/Device
Proton-Exchange MembranesProvides proton conductivityEnhances thermal/mechanical stabilityFuel Cells, Flow Batteries
Functionalized NanoparticlesSurface anchoring, hydrophilicityCovalent attachment point for biomoleculesTargeted Drug Delivery, Biosensors
Specialty AdhesivesPromotes adhesion to polar surfacesContributes to cohesive strength and polarityHigh-performance adhesives

Development of Computational Models for Predictive Material Design Utilizing this compound

Computational materials design is a powerful tool for accelerating the discovery and optimization of new materials by predicting their properties before synthesis. researchgate.netnih.gov This approach saves significant time and resources compared to traditional trial-and-error experimentation. medium.com

Future research should leverage computational chemistry to model how the incorporation of this compound influences material properties at the molecular level. Key areas for computational investigation include:

Quantum Mechanics (e.g., Density Functional Theory - DFT): To calculate the electronic properties, reactivity, and bond energies of the molecule. This can help predict its catalytic activity or its stability within a polymer matrix.

Molecular Dynamics (MD) Simulations: To simulate the bulk properties of materials containing this compound. For example, MD can predict the morphology of a polymer membrane, the self-assembly of functionalized nanoparticles, or the diffusion of protons through a material, providing insights crucial for designing materials for specific applications. researchgate.net

By creating predictive models, researchers can rationally design novel materials with tailored functionalities, screening thousands of potential structures in silico to identify the most promising candidates for experimental validation. nih.gov

Q & A

Q. What are the established synthetic routes for 3-cyanopropane-1-sulfonic acid, and how can purity be optimized?

Methodology :

  • Synthesis Pathways :
    • The compound can be synthesized via sulfonation of 3-cyanopropanol using sulfur trioxide or chlorosulfonic acid, followed by neutralization. Alternative routes may involve introducing the cyano group through nucleophilic substitution (e.g., replacing a halogen with cyanide) on a pre-sulfonated propane backbone .
    • For purity optimization, techniques like recrystallization (using polar solvents such as water or ethanol) or chromatography (e.g., ion-exchange resins) are recommended. Purity can be verified via HPLC (>99% purity threshold) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Use deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) to resolve sulfonic acid proton signals and confirm the cyano group’s presence (δ ~2.5–3.5 ppm for adjacent CH₂ groups) .
    • FT-IR : Peaks at ~1040–1150 cm⁻¹ (S=O stretching) and ~2240 cm⁻¹ (C≡N stretching) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode can validate molecular weight (e.g., [M-H]⁻ ion at m/z 164.0 for C₄H₇NO₃S⁻) .

Advanced Research Questions

Q. How does the sulfonic acid group in this compound influence its interaction with biological macromolecules?

Methodology :

  • Biochemical Assays :
    • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins (e.g., lysozyme or albumin). The sulfonic acid group forms strong ionic interactions with positively charged amino acid residues (e.g., lysine, arginine) .
    • Stability in biological buffers (e.g., PBS, pH 7.4) should be tested via NMR or UV-Vis spectroscopy to assess hydrolysis risks .

Q. What computational approaches are used to model the electronic properties of this compound?

Methodology :

  • Density Functional Theory (DFT) :
    • Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict pKa (sulfonic acid group ≈ -1.5), electron density maps, and frontier molecular orbitals .
    • Molecular dynamics (MD) simulations can model solvation behavior in aqueous systems, including hydrogen-bonding networks with water molecules .

Q. How can researchers address discrepancies in experimental data regarding the stability of this compound under varying pH conditions?

Methodology :

  • Systematic Stability Studies :
    • Conduct accelerated degradation studies at pH 1–13 (using HCl/NaOH buffers) and monitor via HPLC or ion chromatography. Sulfonic acids are generally stable below pH 12 but may degrade via hydrolysis of the cyano group at extreme pH .
    • For conflicting data, replicate experiments under controlled humidity and temperature (e.g., 25°C vs. 40°C) and apply statistical tools (e.g., ANOVA) to identify confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.